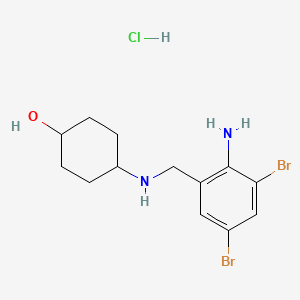

Ambroxol hydrochloride

説明

Ambroxol hydrochloride is a secretolytic agent widely used in the treatment of respiratory diseases associated with viscid or excessive mucus. It is the active ingredient in medications such as Mucosolvan, Lasolvan, and Mucoangin . This compound is known for its mucolytic properties, which help in breaking down and clearing mucus from the respiratory tract, thereby facilitating easier breathing and expectoration .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ambroxol hydrochloride typically begins with the bromination of o-nitrobenzaldehyde to obtain 2-nitro-3,5-dibromobenzaldehyde. This intermediate is then reacted with trans-4-aminocyclohexanol, followed by reduction and salification with hydrochloric acid to yield this compound . The reaction conditions involve the use of lithium perchlorate and sodium tris(acetoxy)borohydride in 1,2-dichloroethane at room temperature .

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The crude product is dissolved in a methanol aqueous solution, followed by decolorization with activated carbon, and crystallization at low temperatures to obtain the final product with a yield of approximately 80.7% .

化学反応の分析

Types of Reactions: Ambroxol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not commonly utilized in its therapeutic applications.

Reduction: The reduction of intermediates is a crucial step in its synthesis.

Substitution: The bromination step in its synthesis is an example of a substitution reaction.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Sodium tris(acetoxy)borohydride is used for the reduction of intermediates.

Substitution: Bromine is used for the bromination of o-nitrobenzaldehyde.

Major Products: The primary product of these reactions is this compound itself, which is obtained through a series of well-defined synthetic steps .

科学的研究の応用

Respiratory Diseases

Ambroxol hydrochloride has demonstrated significant efficacy in treating various respiratory conditions characterized by excessive mucus production:

- Acute and Chronic Bronchitis : Ambroxol helps alleviate symptoms by reducing sputum viscosity, facilitating expectoration, and improving lung function .

- Pneumonia : A meta-analysis involving 1,317 elderly patients showed that ambroxol combined with fiberoptic bronchoscopy significantly improved blood oxygen levels and reduced mortality rates compared to standard treatments .

Synergistic Effects with Antifungal Agents

Recent studies have indicated that ambroxol exhibits synergistic effects when combined with antifungal agents such as fluconazole. In vitro studies have shown that ambroxol enhances the antifungal activity against Candida species, suggesting potential applications in treating fungal infections in patients with compromised respiratory function .

Inhaled Ambroxol in Hospitalized Patients

A multicenter randomized trial assessed the safety and efficacy of inhaled ambroxol in hospitalized patients with mucopurulent sputum. The results indicated that inhaled ambroxol significantly improved sputum clearance without notable adverse effects, suggesting its utility in acute care settings .

High-Dose Ambroxol for Paraquat Poisoning

High-dose intravenous ambroxol has been studied for its protective effects against paraquat poisoning. A clinical trial demonstrated a 31% reduction in mortality rates among treated patients compared to those receiving standard care, highlighting ambroxol's role in emergency medicine .

Safety Profile and Side Effects

Ambroxol is generally well-tolerated; however, some patients may experience mild side effects such as nausea or taste alterations. Serious adverse effects are rare but can include allergic reactions or skin rashes . Clinical recommendations suggest monitoring for these side effects during treatment.

作用機序

Ambroxol hydrochloride acts as a mucolytic agent by enhancing the production of pulmonary surfactants and stimulating ciliary activity. This results in improved mucociliary clearance and fluid secretion, facilitating easier expectoration and easing cough . It also inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which is associated with inflammatory disturbances in the airways .

類似化合物との比較

Bromhexine hydrochloride: Both compounds are mucolytic agents used in the treatment of respiratory diseases.

N-acetylcysteine: Another mucolytic agent, but it works by breaking disulfide bonds in mucus proteins, whereas ambroxol hydrochloride enhances surfactant production.

Uniqueness: this compound is unique in its dual action of breaking down mucus and stimulating surfactant production, making it highly effective in clearing mucus from the respiratory tract .

生物活性

Ambroxol hydrochloride, a well-known mucolytic agent, is primarily used in the treatment of respiratory disorders characterized by excessive mucus production. Its biological activity extends beyond mucolysis, encompassing antioxidant, anti-inflammatory, and antiviral properties. This article delves into the various biological activities of this compound, supported by case studies and research findings.

- Chemical Name : trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol hydrochloride

- CAS Number : 23828-92-4

- Purity : ≥99%

This compound exhibits several mechanisms through which it exerts its therapeutic effects:

- Mucolytic Activity : It enhances mucus clearance by decreasing the viscosity of respiratory secretions and stimulating mucociliary clearance.

- Antioxidant Properties : Ambroxol has been shown to scavenge free radicals and inhibit oxidative stress in various cell models, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : It inhibits the release of pro-inflammatory mediators such as histamine and leukotrienes from immune cells .

- Antiviral Activity : Research indicates that ambroxol can inhibit viral replication, particularly in influenza virus infections, improving survival rates in animal models .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Mucolytic | Reduces mucus viscosity and promotes clearance |

| Antioxidant | Scavenges free radicals and protects against oxidative stress |

| Anti-inflammatory | Inhibits release of inflammatory mediators |

| Antiviral | Reduces viral replication in respiratory infections |

Clinical Applications

This compound is utilized in various clinical settings:

- Respiratory Disorders : It is commonly prescribed for conditions like chronic obstructive pulmonary disease (COPD), asthma, and bronchitis due to its mucokinetic properties.

- Neurological Disorders : Recent studies suggest ambroxol may enhance glucocerebrosidase (GCase) activity in patients with Parkinson's disease, potentially reducing α-synuclein levels .

- Pediatric Use : A study involving children with pneumonia demonstrated that ambroxol combined with fiberoptic bronchoscopy significantly improved oxygenation parameters compared to bronchoscopy alone .

Case Studies

- Leukocytoclastic Vasculitis : A case report highlighted a 36-year-old male who developed leukocytoclastic vasculitis after starting ambroxol for cough relief. This underscores the need for monitoring adverse effects in patients receiving ambroxol therapy .

- COPD Management : In a meta-analysis involving 1317 elderly patients, ambroxol combined with bronchoscopy showed significant improvements in blood oxygen saturation and reduced mortality rates compared to standard treatments .

- Cough Treatment Efficacy : A randomized controlled trial compared this compound spray with oral solutions, finding significant improvements in cough severity and quality of life scores in the spray group .

Research Findings

Recent studies have further elucidated the biological activities of ambroxol:

- A study demonstrated that ambroxol effectively reduces superoxide anion production in alveolar macrophages, highlighting its potential as an anti-inflammatory agent .

- Another investigation confirmed that ambroxol stabilizes mutant GCase variants, enhancing their enzymatic activity in lysosomal environments .

特性

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。